butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin-derived ester characterized by a benzyl group at position 3, a methyl group at position 4, and a butyl ester moiety attached via an acetoxy linker at position 7 of the coumarin scaffold. Its molecular formula is C₂₃H₂₄O₅, with a molecular weight of 380.43 g/mol . This compound has garnered interest in pharmacological research, particularly as a nitric oxide donor hybrid with demonstrated anti-intrahepatic cholestasis activity .
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
butyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C23H24O5/c1-3-4-12-26-22(24)15-27-18-10-11-19-16(2)20(23(25)28-21(19)14-18)13-17-8-6-5-7-9-17/h5-11,14H,3-4,12-13,15H2,1-2H3 |
InChI Key |
XGHVXGYWWVTGQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-ol. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Esterification: The hydroxyl group of the chromen-2-one derivative is then esterified with butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing techniques such as recrystallization and chromatography to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its coumarin core.
Medicine: Explored for its anticoagulant properties, similar to other coumarin derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The biological activity of butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: It inhibits bacterial DNA gyrase, preventing bacterial replication.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Anticoagulant Activity: It inhibits vitamin K epoxide reductase, reducing the synthesis of clotting factors.
Comparison with Similar Compounds
Comparison with Structural Analogues
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a detailed comparison of butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate with structurally similar compounds.
Structural Modifications and Molecular Properties
Table 1: Key Structural and Molecular Features
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 6-chloro derivative (C₁₆H₁₇ClO₅) exhibits increased polarity and molecular weight compared to non-halogenated analogs. Chlorine may enhance stability but reduce bioavailability due to higher hydrophobicity . Benzyl vs. Ester Chain Length: Butyl esters (e.g., target compound) generally exhibit lower polarity and higher organic solvent solubility than benzyl esters (e.g., C₂₆H₂₂O₅), which have larger aromatic moieties .
Synthetic Routes: The target compound and its analogs are synthesized via condensation reactions. For example, tert-butyl 2-(2-((3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetate (a tert-butyl variant) was prepared using reflux in ethanol with glacial acetic acid, yielding high-purity products without further purification . Similar methods involve coupling coumarin intermediates with esterifying agents (e.g., butyl chloroacetate) under basic conditions .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physicochemical Comparison
Key Findings :
- Anti-Cholestasis Activity : The target compound’s benzyl group likely enhances interaction with hepatic transporters or enzymes, contributing to its anti-cholestasis effects .
- Solubility Trends : Butyl esters with smaller alkyl chains (e.g., C₁₈H₂₂O₅) show moderate water solubility (~3.7 g/100g at 25°C), while benzyl derivatives are nearly insoluble due to aromatic bulk .
- Analytical Data : The tert-butyl variant (C₁₉H₂₄O₆) in has an ESI-MS peak at m/z 424.9 [M+H]⁺, consistent with its molecular weight. ¹H NMR data (δ 7.32 ppm for benzyl protons) confirm structural integrity .
Biological Activity
Butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family, characterized by a unique structural configuration that includes a butyl group, an acetate moiety, and a chromen-7-yl unit. This compound has garnered attention for its diverse biological activities, which suggest potential applications in medicinal chemistry and agriculture.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₆O₅ |
| Molecular Weight | 324.327 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 551.2 ± 50.0 °C at 760 mmHg |
| LogP | 3.78 |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
-
Enzyme Inhibition :
- This compound has shown the ability to inhibit various enzymes involved in coagulation and inflammation, indicating its potential therapeutic use in managing these conditions .
-
Receptor Interaction :
- The compound interacts with specific cell surface receptors, modulating signaling pathways that influence cellular processes such as growth and differentiation .
-
Induction of Apoptosis :
- It may induce programmed cell death (apoptosis) in cancer cells by activating mitochondrial apoptotic pathways, suggesting its role in cancer therapy .
Research Findings and Case Studies
Recent studies have explored the biological efficacy of this compound through various experimental approaches:
In Vitro Studies
In vitro assays have demonstrated the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, similar coumarin derivatives have shown promising AChE inhibitory activity with IC50 values as low as 2.7 µM . This suggests that this compound could be further investigated for its neuroprotective properties.
Anticancer Activity
A study investigating the anticancer properties of coumarin derivatives reported that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest .
Applications
Given its biological activities, this compound has potential applications in:
-
Pharmaceuticals :
- Development of anti-inflammatory and anticancer drugs.
-
Agriculture :
- Use as a natural pesticide or herbicide due to its bioactive properties .
-
Industrial Uses :
- Applications in flavoring agents or fragrance components owing to its unique structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
